1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C17H20FN3 |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20FN3/c18-17-4-2-1-3-16(17)14-21-11-9-20(10-12-21)13-15-5-7-19-8-6-15/h1-8H,9-14H2 |
InChI Key |
NEYXGUCXEUXWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation of Piperazine
The sequential alkylation approach involves reacting piperazine with two distinct electrophiles: 2-fluorobenzyl bromide and 4-pyridinylmethyl chloride. This method requires careful control of stoichiometry and reaction conditions to avoid over-alkylation.
In a representative procedure, piperazine is dissolved in anhydrous toluene under nitrogen atmosphere. A 1:1 molar ratio of 2-fluorobenzyl bromide is added dropwise at 0–5°C, followed by potassium carbonate as a base. The mixture is stirred at 80°C for 12 hours to yield 1-[(2-fluorophenyl)methyl]piperazine. The intermediate is then reacted with 4-pyridinylmethyl chloride in dimethylformamide (DMF) at 100°C for 8 hours, producing the target compound. Yields range from 45% to 62%, depending on the purity of intermediates and solvent selection.
Reductive Amination Strategy
Reductive amination offers an alternative route, particularly for introducing the pyridinylmethyl group. Here, 1-[(2-fluorophenyl)methyl]piperazine is condensed with pyridine-4-carbaldehyde in the presence of sodium triacetoxyborohydride (STAB) as a reducing agent. The reaction proceeds in dichloromethane at room temperature for 24 hours, achieving yields of 68–75%. This method avoids harsh alkylation conditions, preserving the integrity of the aromatic rings.
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity but may lead to side reactions. Non-polar solvents such as toluene improve selectivity for mono-alkylation. For example, substituting DMF with toluene in the alkylation of piperazine with 2-fluorobenzyl bromide increased yield from 52% to 61%.
Base choice also critically influences reaction outcomes. Potassium carbonate, a mild base, minimizes hydrolysis of sensitive electrophiles, whereas stronger bases like sodium hydride accelerate reaction rates but risk decomposition.
Temperature and Catalysis
Elevated temperatures (80–100°C) are typically required for alkylation steps to overcome kinetic barriers. However, microwave-assisted synthesis at 150°C reduces reaction time from 12 hours to 2 hours, albeit with a slight yield reduction (55% vs. 61%). Catalytic amounts of potassium iodide (KI) further enhance reactivity by facilitating halide displacement.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and bis-alkylated byproducts. Recrystallization from ethanol/water mixtures yields crystalline product with >98% purity, as confirmed by HPLC.
Spectroscopic Analysis
-
1H NMR (400 MHz, CDCl3): δ 8.45 (d, 2H, pyridine-H), 7.32–7.25 (m, 2H, fluorophenyl-H), 7.05–6.98 (m, 2H, fluorophenyl-H), 3.52 (s, 2H, CH2-pyridine), 3.45 (s, 2H, CH2-fluorophenyl), 2.45–2.35 (m, 8H, piperazine-H).
-
13C NMR (100 MHz, CDCl3): δ 161.2 (C-F), 150.1 (pyridine-C), 130.5–115.3 (aromatic-C), 62.8 (CH2-pyridine), 54.3 (CH2-fluorophenyl), 52.1 (piperazine-C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Sequential Alkylation | 61 | 98 | 20 | Scalability |
| Reductive Amination | 75 | 97 | 24 | Mild conditions |
| Microwave-Assisted | 55 | 96 | 2 | Rapid synthesis |
Chemical Reactions Analysis
1-(2-FLUOROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of any reducible functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridyl positions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors in the nervous system to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Piperazine derivatives with aromatic substituents exhibit distinct melting points, solubility, and lipophilicity profiles:
Key Observations :
- Halogen Effects: Fluorine substitution increases lipophilicity (logP) and metabolic stability compared to non-halogenated analogs. Difluorinated derivatives (e.g., Compound 18) exhibit higher melting points due to enhanced crystal packing .
- Pyridine vs.
Dopamine D2 Receptor Affinity
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine : Exhibits high dopamine D2 receptor affinity (Ki = 2.3 nM) due to nitrobenzyl-induced electron-withdrawing effects and optimal steric fit .
Anticancer Activity
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a–g) : Show cytotoxicity against liver (HEPG2 IC50 = 8.2 µM), breast (MCF7 IC50 = 11.5 µM), and colon cancer cell lines. Bulky chlorobenzhydryl groups enhance membrane penetration .
- Target Compound : The pyridinylmethyl group may improve solubility and reduce cytotoxicity compared to bulky substituents, but fluorine could enhance blood-brain barrier permeability for CNS targets .
Structural and Conformational Analysis
- Piperazine Ring Conformation : X-ray studies of analogs (e.g., 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines) show chair conformations with equatorial substituents, minimizing steric strain .
- Docking Studies : Fluorine and pyridine groups in the target compound may occupy hydrophobic pockets and form hydrogen bonds, respectively, as seen in PI3Kδ inhibitors (e.g., Compound 7 in ).
Biological Activity
1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine typically involves several chemical reactions, including alkylation and coupling reactions. The starting materials include 2-fluorophenylpiperazine and pyridin-4-ylmethyl derivatives.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C22H27FN3 |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
| SMILES | C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br |
Antimicrobial Activity
Research has indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar piperazine compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
Monoamine Oxidase Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme associated with various neurological disorders. In a comparative study, derivatives containing the 2-fluorophenyl moiety showed potent MAO-B inhibitory activities, with some compounds reaching IC50 values as low as 0.013 µM .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of piperazine derivatives revealed that compounds similar to 1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine exhibited strong activity against E. coli and S. aureus. The study highlighted that the presence of halogen substituents significantly enhanced the bioactivity of these compounds .
Case Study 2: Neuropharmacological Potential
In another investigation, the neuropharmacological effects of piperazine derivatives were assessed through in vitro assays targeting MAO-A and MAO-B. The results indicated that specific substitutions on the piperazine ring could modulate enzyme inhibition, suggesting potential therapeutic applications for mood disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. For instance, its binding affinity to MAO-B suggests a mechanism where it inhibits the breakdown of neurotransmitters, potentially leading to increased levels of serotonin and dopamine in the brain .
Q & A
How can researchers optimize the synthesis of 1-[(2-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthetic optimization involves selecting appropriate coupling reagents, controlling reaction conditions (e.g., temperature, solvent polarity), and employing purification techniques like column chromatography or recrystallization. For fluorinated piperazine derivatives, nucleophilic substitution or reductive amination are common strategies. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized via benzyl chloride intermediates in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base, followed by crystallization for purification . Reaction monitoring via thin-layer chromatography (TLC) and spectroscopic validation (NMR, IR) ensures intermediate purity .
What advanced techniques are recommended for structural characterization of this compound?
Basic Research Question
Methodological Answer:
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. - and -NMR can resolve substituent effects on the piperazine ring, such as chemical shifts for fluorophenyl (δ ~7.3 ppm) and pyridinyl (δ ~8.5 ppm) groups. X-ray crystallography provides conformational insights; for instance, monoclinic crystal systems (space group ) with unit cell parameters have been reported for related fluorophenyl-piperazine compounds . Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.3% indicating high purity .
How should researchers design in vitro assays to evaluate biological activity?
Basic Research Question
Methodological Answer:
Prioritize target-specific assays based on structural analogs. For antimicrobial activity, use broth microdilution (MIC against S. aureus or E. coli). Anticancer potential can be screened via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC values compared to controls. For neurological targets (e.g., dopamine/serotonin transporters), radioligand binding assays (e.g., -paroxetine) quantify affinity . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
How can structure-activity relationship (SAR) studies enhance the design of derivatives?
Advanced Research Question
Methodological Answer:
SAR analysis combines synthetic modifications (e.g., substituting fluorophenyl with chlorophenyl or methoxy groups) with computational tools. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) predicts binding modes to targets like tyrosine kinases or microbial enzymes . For example, replacing 2-fluorophenyl with 4-fluorobenzyl in piperazine derivatives increases dopamine transporter affinity by 20% due to enhanced hydrophobic interactions .
What methodologies address contradictions in reported bioactivity data?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from assay variability or impurity. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate compound purity via HPLC (>95%). Cross-reference with structural analogs: if 1-[(2-fluorophenyl)methyl] derivatives show inconsistent antifungal activity, compare logP values and membrane permeability using Caco-2 cell models . Meta-analyses of published data (e.g., PK/PD parameters) can identify trends obscured by experimental noise.
How is metabolic stability assessed in preclinical studies?
Advanced Research Question
Methodological Answer:
Liver microsomal assays (e.g., from Wistar rats) identify major metabolites. Incubate the compound with NADPH-regenerating systems and analyze via LC-MS/MS. For example, oxidative metabolism of fluorophenyl-piperazine analogs generates hydroxylated or dealkylated products . Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. Half-life (t) and intrinsic clearance (Cl) are calculated using the substrate depletion method .
What strategies improve target selectivity in molecular docking studies?
Advanced Research Question
Methodological Answer:
Use ensemble docking against multiple conformations of the target (e.g., dopamine transporter vs. serotonin transporter). Incorporate water molecules and co-crystallized ligands (e.g., from PDB entries 4XP4 or 6D6T) to refine binding poses. Pharmacophore filtering excludes off-target hits; for example, piperazine derivatives with pyridinyl groups show higher selectivity for kinase inhibitors over GPCRs . Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues).
How can crystallography resolve conformational flexibility in piperazine derivatives?
Advanced Research Question
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) determines torsional angles between the piperazine ring and substituents. For 1-[(2-fluorophenyl)methyl] analogs, the fluorophenyl group often adopts a perpendicular orientation relative to the piperazine plane, minimizing steric clashes. Compare with solution-phase conformations via NOESY NMR to assess dynamic behavior . Temperature-dependent crystallography (100–300 K) reveals phase transitions or polymorphic variations affecting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
